molecular formula C7H9NO B13055353 (1S)-1-(3-Furyl)prop-2-enylamine

(1S)-1-(3-Furyl)prop-2-enylamine

Cat. No.: B13055353
M. Wt: 123.15 g/mol
InChI Key: VKPUMGSOMOKUFZ-ZETCQYMHSA-N
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Description

(1S)-1-(3-Furyl)prop-2-enylamine is an organic compound that features a furan ring attached to a prop-2-enylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Furyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furfural and allylamine.

    Reaction Conditions: The reaction may involve catalytic hydrogenation, where furfural is reduced to furfuryl alcohol, followed by a condensation reaction with allylamine under acidic or basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Furyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction could produce more saturated amines.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(3-Furyl)prop-2-enylamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Furyl)prop-2-enylamine would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3-Furyl)prop-2-enylamine: can be compared with other furan derivatives such as furfurylamine and furfuryl alcohol.

    Furfurylamine: Similar structure but lacks the prop-2-enyl group.

    Furfuryl alcohol: Contains a hydroxyl group instead of an amine group.

Uniqueness

The uniqueness of this compound lies in its specific combination of a furan ring and a prop-2-enylamine group, which may confer unique chemical and biological properties compared to other furan derivatives.

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

(1S)-1-(furan-3-yl)prop-2-en-1-amine

InChI

InChI=1S/C7H9NO/c1-2-7(8)6-3-4-9-5-6/h2-5,7H,1,8H2/t7-/m0/s1

InChI Key

VKPUMGSOMOKUFZ-ZETCQYMHSA-N

Isomeric SMILES

C=C[C@@H](C1=COC=C1)N

Canonical SMILES

C=CC(C1=COC=C1)N

Origin of Product

United States

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